6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Lipophilicity LogP Drug-likeness

6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 33548-33-3) is a heterocyclic small molecule belonging to the 1-aryl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid class, characterized by a partially saturated pyridazine ring bearing an N1-phenyl substituent, a C6 ketone, and a C3 carboxylic acid. With a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, it is listed by multiple suppliers (Enamine, Life Chemicals, BOC Sciences, AKSci, abcr) as a screening compound and synthetic building block, typically at ≥95% purity.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 33548-33-3
Cat. No. B1300874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS33548-33-3
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
InChIKeyYVKMCSMHVJNAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.8 [ug/mL]

6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 33548-33-3): Chemical Class, Core Properties, and Procurement Profile


6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 33548-33-3) is a heterocyclic small molecule belonging to the 1-aryl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid class, characterized by a partially saturated pyridazine ring bearing an N1-phenyl substituent, a C6 ketone, and a C3 carboxylic acid [1]. With a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, it is listed by multiple suppliers (Enamine, Life Chemicals, BOC Sciences, AKSci, abcr) as a screening compound and synthetic building block, typically at ≥95% purity [1]. Its computed XLogP3-AA is 0.6 and its experimentally derived solubility at pH 7.4 is 26.8 µg/mL, placing it in a moderately polar, weakly lipophilic property space distinct from its 4-substituted phenyl analogs [1].

Why 1-Aryl-6-oxo-tetrahydropyridazine-3-carboxylic Acids Cannot Be Interchanged in Procurement: The 6-Oxo-1-phenyl Derivative (CAS 33548-33-3) Differentiation Rationale


Within the 1-aryl-6-oxo-tetrahydropyridazine-3-carboxylic acid series, the identity of the N1-aryl substituent directly governs lipophilicity, aqueous solubility, hydrogen-bonding capacity, and metabolic stability—parameters that cascade into differential biological activity [1]. The parent phenyl compound (CAS 33548-33-3) occupies a distinct property niche relative to its 4-chloro, 4-bromo, 4-methyl, and 4-carboxy counterparts. SAR studies on closely related 1-aryl-4-oxo-6-methyl-pyridazine-3-carboxylic acids have demonstrated that even minor substituent changes on the N1-aryl ring alter in vitro antibacterial MIC values by orders of magnitude against both Gram-positive and Gram-negative organisms [2]. Consequently, substituting 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with any other in-class analog without re-validating the specific assay endpoint introduces an uncontrolled variable in physicochemical and pharmacological space. The quantitative evidence below establishes the specific dimensions where this compound meaningfully diverges from its nearest analogs.

Quantitative Differentiation Evidence for 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 33548-33-3) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Head-to-Head: Unsubstituted Phenyl vs. 4-Substituted Phenyl Analogs

The unsubstituted N1-phenyl derivative (CAS 33548-33-3) exhibits an XLogP3-AA of 0.6, which is substantially lower than its 4-chlorophenyl (CAS 926232-59-9), 4-bromophenyl (CAS 926202-92-8), and 4-methylphenyl (CAS 926240-25-7) analogs. Each halogen or methyl para-substitution increases calculated lipophilicity by approximately 0.5–1.0 log units, pushing the 4-substituted analogs into a higher lipophilicity bracket that alters membrane permeability and non-specific protein binding profiles [1][2].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Aqueous Solubility Differentiation: Experimental Solubility of the N1-Phenyl Derivative at Physiological pH

The experimental solubility of 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is 26.8 µg/mL at pH 7.4 [1]. This places the compound near the threshold of moderate aqueous solubility (~30 µg/mL). The unsubstituted N1-phenyl ring lacks the additional polar (e.g., -OH, -COOH) or ionizable substituents present on comparators such as 1-(4-carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, which would be expected to exhibit higher solubility due to the additional carboxylate moiety, or 1-(4-trifluoromethoxy)phenyl analogs that may have reduced solubility due to increased hydrophobicity.

Aqueous solubility pH-dependent solubility Biopharmaceutical profiling Assay compatibility

Saturation State Differentiation: 4,5-Dihydro (Tetrahydropyridazine) vs. Fully Unsaturated (1,6-Dihydropyridazine) Scaffold Comparison

The target compound (CAS 33548-33-3) possesses a saturated C4–C5 bond (sp³-sp³), distinguishing it from the fully unsaturated analog 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6), which has a C4=C5 double bond (sp²-sp²) [1]. This saturation difference increases the fraction of sp³-hybridized carbons (Fsp³) from ~0.09 to ~0.18, a metric correlated with improved clinical developability and reduced aromatic stacking-driven promiscuity. The conformational flexibility of the tetrahydropyridazine ring also alters the spatial orientation of the C3-carboxylic acid relative to the N1-phenyl group, which can shift hydrogen-bonding geometry in target binding sites.

Scaffold saturation Ring conformation Fsp³ Lead-likeness Crystallization propensity

Hydrogen-Bond Donor/Acceptor Profile and Compliance with Lead-Likeness Rules

The target compound possesses exactly 1 hydrogen-bond donor (HBD; the carboxylic acid -OH) and 4 hydrogen-bond acceptors (HBA; the carboxylic acid carbonyl O, the C6 ketone O, and the two pyridazine ring N atoms) [1]. This HBD/HBA count places it within the Congreve Rule of Three (HBD ≤ 3, HBA ≤ 3 with a slight exceedance on HBA) for fragment-like compounds, whereas the unsubstituted PCA (CAS 27372-38-9) has 2 HBD (carboxylic acid OH plus ring NH) and 4 HBA [2], and 1-(4-carboxyphenyl) analogs carry 2 HBD with 6 HBA. The N1-phenyl substitution eliminates the ring NH donor, reducing molecular polarity and predicted efflux transporter recognition relative to the unsubstituted PCA.

Hydrogen bonding Rule of Three Lead-likeness Fragment screening Permeability

Safety and Handling Profile: GHS Classification as a Procurement-Relevant Differentiator

The target compound carries a defined GHS hazard classification—Acute Toxicity Category 4 (oral, H302: Harmful if swallowed, 100% notification ratio), Skin Irritation Category 2 (H315, 50%), Eye Irritation Category 2A (H319, 50%), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation, 50%)—as aggregated from 2 ECHA C&L notifications [1]. This contrasts with the unsubstituted PCA (CAS 27372-38-9), for which GHS data is sparser or less consistently flagged, and with certain 4-substituted analogs that may carry additional hazard statements depending on the substituent (e.g., halogenated analogs may have environmental toxicity classifications). For procurement, the hazard profile dictates storage conditions (-20°C, sealed, moisture-free as specified by vendor Chemscene ), shipping classification, and institutional safety review requirements.

GHS classification Safety profile Handling requirements Procurement risk Lab safety

Commercial Availability and Purity Tiering: Procurement Differentiation Among In-Class Suppliers

CAS 33548-33-3 is stocked by multiple established screening-compound suppliers including Enamine (Catalog EN300-04307, 95% purity), Life Chemicals (Catalog F2124-0534), AKSci (Catalog 0290CG, 95%), abcr (Catalog AB317085, 95%), and BOC Sciences, with purity grades spanning 95% to 98% . In contrast, the 4-chlorophenyl analog (CAS 926232-59-9) is primarily available from AKSci and CymitQuimica at 95%; the 4-bromophenyl analog (CAS 926202-92-8) has limited stocking (Biosynth, 3-4 week lead time, $420/250 mg); and the 4-methylphenyl analog (CAS 926240-25-7) is stocked by Fluorochem and Chemscene at 95% . The broader multi-supplier base for CAS 33548-33-3 reduces single-source procurement risk and enables competitive pricing, while the 4-bromo analog's constrained availability and higher cost make it impractical for large-scale screening.

Commercial availability Purity tiering Supplier comparison Screening collection Catalog compound

Application Scenarios for 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 33548-33-3) Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Screening Library Design Requiring Moderate Lipophilicity and Defined HBD Profile

With XLogP3 of 0.6, a single hydrogen-bond donor, and MW of 218 Da, CAS 33548-33-3 resides within the Rule of Three compliant fragment-to-lead space. For screening library architects building target-agnostic or focused pyridazine-containing sets, this compound offers a balanced lipophilicity-hydrophilicity profile that its 4-halogenated or 4-alkylated analogs—each shifting LogP upward by 0.5–1.0 units—do not provide [1]. Its intermediate aqueous solubility (26.8 µg/mL) supports assay concentrations up to ~120 µM without requiring DMSO concentrations exceeding 0.1%, a practical advantage over more lipophilic 4-substituted analogs that may precipitate at lower aqueous concentrations.

Conformationally Diverse Scaffold for Structure-Activity Relationship Expansion Around the Pyridazine Core

The sp³-hybridized C4–C5 bond differentiates CAS 33548-33-3 from the planar, fully unsaturated 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) [1]. The tetrahydropyridazine ring's non-planar screw-boat conformation [2] introduces three-dimensionality that can be exploited in structure-based drug design to access protein binding pockets inaccessible to flat aromatic analogs. Medicinal chemistry teams pursuing pyridazine-based inhibitors where scaffold saturation correlates with selectivity (as observed in neuraminidase inhibitor programs using tetrahydropyridazine scaffolds [3]) should prioritize this compound as a saturated entry point for SAR exploration.

Procurement-Efficient Starting Material for Parallel Synthesis of Amide and Ester Derivatives

The C3-carboxylic acid functional group enables straightforward derivatization to amides, esters, and hydrazides via standard coupling chemistry. CAS 33548-33-3 is listed as a building block by Life Chemicals, Enamine, and BOC Sciences [1], confirming its intended utility in parallel library synthesis. The availability of the compound from ≥6 commercial suppliers at 95–98% purity, combined with its fully documented GHS safety profile (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A) [2], streamlines institutional procurement, safety review, and scale-up planning relative to the single-source 4-bromo analog (3–4 week lead time, 10–20× higher cost) [3]. For medicinal chemistry groups requiring rapid SAR expansion via amide coupling, CAS 33548-33-3 minimizes supply-chain risk.

Reference Standard for Analytical Method Development and Impurity Profiling in Pyridazine-Containing APIs

CAS 33548-33-3 is designated as a reference substance for drug impurity analysis and as a reagent for biomedical research [1]. The comprehensive GHS characterization from multiple ECHA notifications provides the regulatory documentation trail required for use as an analytical reference standard. Its well-defined purity grades (95%, 96%, 97%, 98% across suppliers) and unambiguous structural identity (confirmed by SMILES, InChI, and IUPAC name in PubChem) make it suitable for HPLC method development, forced degradation studies, and impurity spike-and-recovery experiments in pharmaceutical quality control settings where the tetrahydropyridazine scaffold appears in active pharmaceutical ingredients or their synthetic intermediates.

Quote Request

Request a Quote for 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.